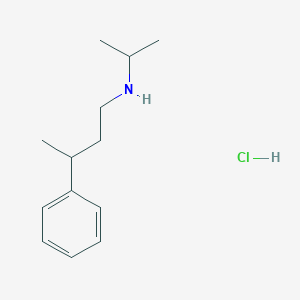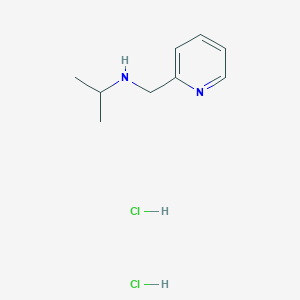![molecular formula C10H16ClNO B6343984 3-[(Propylamino)methyl]phenol hydrochloride CAS No. 1240576-96-8](/img/structure/B6343984.png)
3-[(Propylamino)methyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Propylamino)methyl]phenol hydrochloride: is a chemical compound with the molecular formula C10H16ClNO . It is a hydrochloride salt form of 3-[(propylamino)methyl]phenol, which is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(propylamino)methyl]phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with propylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acid catalysts such as hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-[(Propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Chemistry: 3-[(Propylamino)methyl]phenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes .
Mechanism of Action
The mechanism of action of 3-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- 3-[(Propylamino)propoxy]phenol hydrochloride
- 4-[(Propylamino)methyl]phenol hydrochloride
- 3-[(Propylamino)methyl]anisole hydrochloride
Comparison: Compared to similar compounds, 3-[(propylamino)methyl]phenol hydrochloride is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of its chemical stability and versatility in various applications. The presence of the propylamino group enhances its solubility and reactivity, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h3-5,7,11-12H,2,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMAQSWCBTUACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)
![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
amine](/img/structure/B6343933.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

amine hydrochloride](/img/structure/B6343968.png)

amine hydrochloride](/img/structure/B6343971.png)

amine hydrochloride](/img/structure/B6343990.png)
